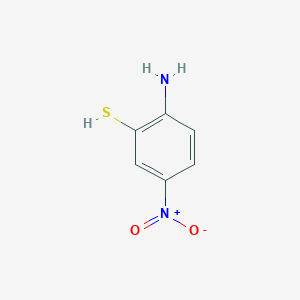

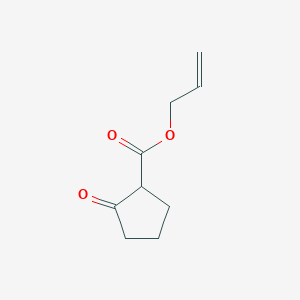

2-氧代环戊烷甲酸烯丙酯

概述

描述

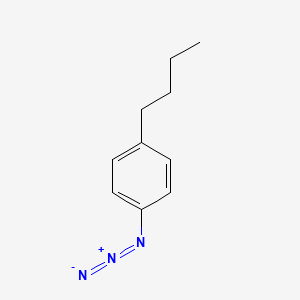

Asymmetric Allylation of 2-Oxocycloalkanecarboxylates

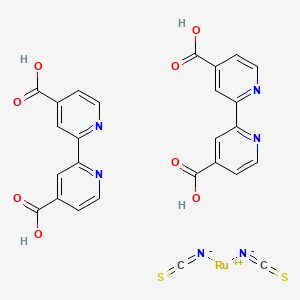

In the realm of organic synthesis, the asymmetric allylation of 2-oxocycloalkanecarboxylates has been a subject of interest due to its potential to create chiral molecules with high enantioselectivity. A study demonstrated the use of a synergistic catalysis system combining an achiral palladium complex with a chiral primary amino acid to achieve the α-allylation of α-substituted β-ketoesters, particularly 2-oxocycloalkanecarboxylates. This method resulted in the synthesis of various α-allylated β-ketoesters with a quaternary carbon stereogenic center, achieving high yields (up to 97%) and excellent enantioselectivity (up to 99% ee) .

Development of a Generic Activation Mode

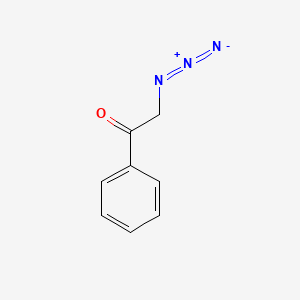

The utility of oxy-allyl cations as electrophilic species in organic synthesis has been well-documented since their proposal as intermediates in the Favorskii rearrangement. A novel method has been developed for the interception of oxy-allyl cations with a wide array of common nucleophiles. This approach has been shown to facilitate the formation of diverse carbon-carbon and carbon-heteroatom bonds within cyclic and acyclic ketone systems. The process operates under mild conditions at room temperature and has been extended to include initial efforts towards an enantioselective catalytic variant .

Electrophilic Amide Allylation of 3-Heterosubstituted Oxindoles

A new synthetic route has been reported for the creation of spirocyclic 2-oxindoles that contain the α-methylene-γ-butyrolactam structure through "electrophilic amide allylation." Utilizing acetoxy methacrylamides and tetrakis(triphenylphosphine)palladium as a catalyst, this method allows for the synthesis of amide allylated products in excellent yields. The successful cyclization of these products underscores the potential of this method for practical synthesis of spirocyclic oxindoles .

Efficient Allylations of 2-Oxocarboxylic Acids

The allylation of 2-oxocarboxylic acids or their sodium salts has been achieved using indium-mediated reactions with allyl bromide, cinnamyl bromide, and ethyl 4-bromocrotonate. This process yields 2-allyl derivatives of glycolic, lactic, mandelic, and malic acids. Notably, reactions with cinnamyl bromide or ethyl 4-bromocrotonate exhibit high diastereoselectivity, which is a valuable attribute in the synthesis of chiral molecules .

FeCl3-Catalyzed Allylation Reactions onto 3-Hydroxy-2-oxindoles

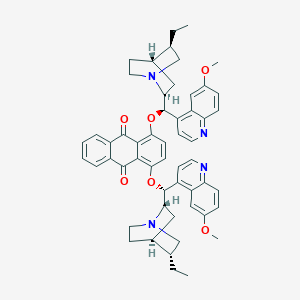

An efficient FeCl3-catalyzed strategy for the allylation of 3-hydroxy-2-oxindoles with allyltrimethylsilane has been developed. This reaction produces a variety of 2-oxindoles with a quaternary center at the pseudobenzylic position in a simple and cost-effective manner. The reaction mechanism was elucidated through control experiments using enantioenriched 3-hydroxy-2-oxindole, which indicated the formation of in situ generated 2H-indol-2-one. The methodology not only provides access to pyrroloindoline alkaloids but also has been applied to the formal total syntheses of dimeric cyclotryptamine alkaloids .

科学研究应用

催化应用

2-氧代环戊烷甲酸烯丙酯在各种催化过程中都有用武之地。例如,它用于二氧中的钴催化烯丙基和苄基氧化,显示出对环烯烃和苄基化合物的有效氧化 (Punniyamurthy & Iqbal, 1994)。类似地,氯化钴(II)促进 1,3-二羰基化合物与乙酸烯丙酯的高产率烯丙基化,展示了其区域选择性烯丙基化能力 (Maikap et al., 1994).

合成与有机化学

在合成与有机化学领域,2-氧代环戊烷甲酸烯丙酯至关重要。例如,它参与佛波醇的对映选择性合成 (Chairgulprasert et al., 2002)。此外,它是面包酵母还原过程中的关键组分,其绝对构型对于准确的结果至关重要 (Allan et al., 1999).

聚合物科学

2-氧代环戊烷甲酸烯丙酯对聚合物科学贡献显著。例如,它用于含有烯丙基的新型苯并噁嗪单体的合成和表征,这对于开发具有优异热机械性能的高性能热固性材料至关重要 (Agag & Takeichi, 2003).

生物医学研究

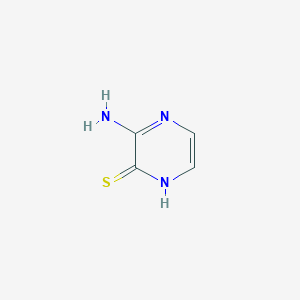

在生物医学研究中,已经研究了 2-氧代环戊烷甲酸烯丙酯的衍生物,例如异硫氰酸烯丙酯。例如,异硫氰酸烯丙酯在 2 型糖尿病动物模型中显示出潜在的抗糖尿病和抗氧化活性 (Şahin et al., 2019)。它还显示出抑制人前列腺癌细胞增殖和诱导凋亡的希望,表明其在癌症治疗中的潜力 (Xiao et al., 2003).

安全和危害

作用机制

Mode of Action

It’s known that the compound can undergo transesterification , which is a chemical reaction that exchanges the organic group R″ of an ester with the organic group R′ of an alcohol. These reactions are often catalyzed by the addition of an acid or base catalyst.

Action Environment

属性

IUPAC Name |

prop-2-enyl 2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-6-12-9(11)7-4-3-5-8(7)10/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVYBVWYOSXHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451638 | |

| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75265-67-7 | |

| Record name | ALLYL 2-OXOCYCLOPENTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

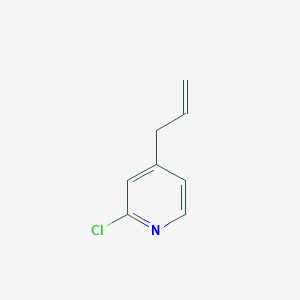

Feasible Synthetic Routes

Q & A

Q1: Why is the masking of the β-ketone carbonyl group in ethyl 1-allyl-2-oxocyclopentanecarboxylate necessary during the synthesis of Spiro[4,4]nonane-1,6-dione?

A1: Masking the β-ketone carbonyl group via ketal formation with a 1,3-diol derivative is crucial during the Dieckmann condensation step of the synthesis. This is because the basic conditions required for this reaction can lead to racemization of the chiral center if the β-ketone is left unprotected. [, ] By forming a ketal, the carbonyl group is temporarily deactivated, preventing racemization and ensuring the final Spiro[4,4]nonane-1,6-dione product maintains its enantiopurity. [, ]

Q2: What is the significance of using baker's yeast in the synthesis of enantiopure Spiro[4,4]nonane-1,6-dione?

A2: Baker's yeast plays a critical role in the synthesis by enabling the kinetic resolution of the racemic ketone precursor, ethyl 1-allyl-2-oxocyclopentanecarboxylate. [, ] This bioreduction process selectively reduces one enantiomer of the ketone, leaving the other enantiomer largely untouched. This allows for the separation and isolation of enantiopure starting material for the subsequent steps in the synthesis of Spiro[4,4]nonane-1,6-dione. [, ]

Q3: What are the potential applications of enantiopure Spiro[4,4]nonane-1,6-dione?

A3: Enantiopure Spiro[4,4]nonane-1,6-dione is a valuable building block in organic synthesis, particularly for the development of chiral ligands. [, ] Chiral ligands are essential components in asymmetric catalysis, which is crucial for the production of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. The development of a practical and efficient method for synthesizing enantiopure Spiro[4,4]nonane-1,6-dione opens up new possibilities for designing and synthesizing novel chiral ligands with potentially improved properties and applications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。